molecular formula C20H32O4 B1234127 5-Hpete CAS No. 74581-83-2

5-Hpete

Cat. No.: B1234127
CAS No.: 74581-83-2
M. Wt: 336.5 g/mol
InChI Key: JNUUNUQHXIOFDA-UHFFFAOYSA-N
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Description

5-Hydroperoxyeicosatetraenoic acid, commonly referred to as 5-Hpete, is an intermediate product formed in the metabolic cascade of arachidonic acid. It is produced by the action of the enzyme arachidonate 5-lipoxygenase on arachidonic acid. This compound plays a crucial role in the biosynthesis of leukotrienes and lipoxins, which are important mediators in inflammatory and immune responses .

Preparation Methods

5-Hydroperoxyeicosatetraenoic acid is synthesized through the enzymatic oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 5-Hydroperoxyeicosatetraenoic acid. The reaction conditions typically involve the presence of molecular oxygen and a suitable buffer system to maintain the enzyme’s activity .

Chemical Reactions Analysis

5-Hydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form 5-oxo-eicosatetraenoic acid.

    Reduction: It can be reduced to form 5-hydroxyeicosatetraenoic acid.

    Substitution: It can participate in substitution reactions to form various leukotrienes and lipoxins.

Common reagents used in these reactions include molecular oxygen, reducing agents like glutathione peroxidase, and various enzymes such as arachidonate 5-lipoxygenase .

Scientific Research Applications

5-Hydroperoxyeicosatetraenoic acid has several scientific research applications:

Mechanism of Action

5-Hydroperoxyeicosatetraenoic acid exerts its effects through its conversion to various bioactive lipid mediators, including leukotrienes and lipoxins. The enzyme arachidonate 5-lipoxygenase catalyzes the formation of 5-Hydroperoxyeicosatetraenoic acid from arachidonic acid. This intermediate can then be further metabolized to leukotriene A4, which is subsequently converted to leukotriene B4, a potent chemotactic factor for leukocytes. Alternatively, 5-Hydroperoxyeicosatetraenoic acid can be converted to lipoxins, which are involved in the resolution of inflammation .

Comparison with Similar Compounds

5-Hydroperoxyeicosatetraenoic acid is similar to other hydroperoxyeicosatetraenoic acids, such as 12-Hydroperoxyeicosatetraenoic acid and 15-Hydroperoxyeicosatetraenoic acid. it is unique in its specific role in the biosynthesis of leukotrienes and lipoxins. Other similar compounds include:

5-Hydroperoxyeicosatetraenoic acid’s uniqueness lies in its specific role in the arachidonate 5-lipoxygenase pathway and its involvement in the production of leukotrienes, which are potent mediators of inflammation and immune responses.

Properties

CAS No.

74581-83-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

5-hydroperoxyicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)

InChI Key

JNUUNUQHXIOFDA-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO

Key on ui other cas no.

74581-83-2

physical_description

Solid

Synonyms

5-HPETE
5-hydroperoxy-6,8,11,14-eicosatetraenoic acid
6,8,11,14-eicosatetraenoic acid 5-hydroperoxide
arachidonic acid 5-hydroperoxide
cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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